molecular formula C18H12FN3OS B2567819 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941946-42-5

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2567819
CAS No.: 941946-42-5
M. Wt: 337.37
InChI Key: ICVBZOBVHSNXKW-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its thiazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl groups. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of thiazole derivatives with appropriate phenyl-containing reagents under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to forming the thiazole ring, often requiring specific catalysts and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can modify the phenyl groups, introducing functional groups such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can reduce the cyano group to an amine, altering the compound's properties.

  • Substitution Reactions: Substitution reactions can replace hydrogen atoms on the phenyl rings with other functional groups, leading to derivatives with different biological activities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives of the phenyl groups.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Derivatives with different substituents on the phenyl rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives can be used in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivatives involved.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)thiazol-2-yl)acetamide: A related compound without the fluorophenyl group.

  • N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide: A compound with a benzamide group instead of the acetamide group.

  • N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide: A compound with a fluorophenyl group but without the cyano group.

Uniqueness: N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the combination of the cyano and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-15-7-3-12(4-8-15)9-17(23)22-18-21-16(11-24-18)14-5-1-13(10-20)2-6-14/h1-8,11H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVBZOBVHSNXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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